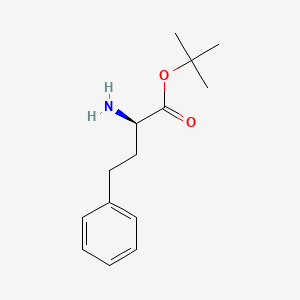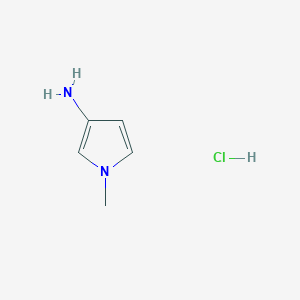
1-Methyl-1H-pyrrol-3-amine hydrochloride
Descripción general
Descripción
1-Methyl-1H-pyrrol-3-amine hydrochloride is a chemical compound with the CAS Number: 1194757-83-9. It has a molecular weight of 132.59 and its IUPAC name is 1-methyl-1H-pyrrol-3-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-pyrrol-3-amine hydrochloride is C5H9ClN2 . The InChI code is 1S/C5H8N2.ClH/c1-7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H . For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrol-3-amine hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Methyl-1H-pyrrol-3-amine hydrochloride is a pyrrole derivative, a class of compounds with diverse applications in chemical synthesis and materials science. Pyrroles are synthesized through various methods, including three-component condensations and reactions with polyfunctionalized pyrroles, showcasing the compound's versatility in forming complex structures (Ryabukhin et al., 2012), (Zaytsev et al., 2005). The compound is also involved in the formation of pyrrole-based supramolecular structures, indicating its potential in crystal engineering and nanotechnology (Yin & Li, 2006).
Biological and Pharmaceutical Research
In biological and pharmaceutical contexts, pyrrole derivatives demonstrate various bioactivities. They play a crucial role in synthesizing complex molecules with potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020). The fundamental structure of pyrrole, to which 1-Methyl-1H-pyrrol-3-amine hydrochloride belongs, is pivotal in synthesizing biologically significant molecules like heme and chlorophyll (Anderson & Liu, 2000).
Materials Science and Catalysis
In materials science, pyrrole derivatives are instrumental in synthesizing polymers and catalyzing various chemical reactions. They contribute to creating porous polymers for carbon dioxide capture, highlighting their relevance in environmental applications (Abdelnaby et al., 2018). Pyrroles are also used in creating functionalized polymers and catalysts for specific chemical transformations, showcasing their utility in industrial chemistry (Krutošíková et al., 2001), (Luo et al., 2014).
Safety And Hazards
Direcciones Futuras
Pyrrole and its derivatives are present in many natural products and have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and more . This suggests that 1-Methyl-1H-pyrrol-3-amine hydrochloride and similar compounds could have potential applications in various fields, including medicine and agriculture .
Propiedades
IUPAC Name |
1-methylpyrrol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCWSMABIEYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726810 | |
| Record name | 1-Methyl-1H-pyrrol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrol-3-amine hydrochloride | |
CAS RN |
1194757-83-9 | |
| Record name | 1-Methyl-1H-pyrrol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



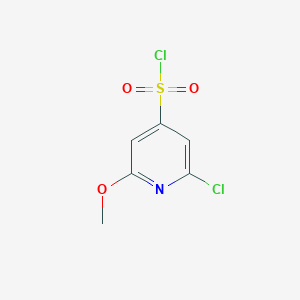

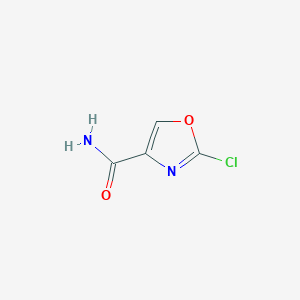
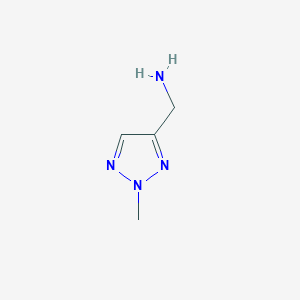
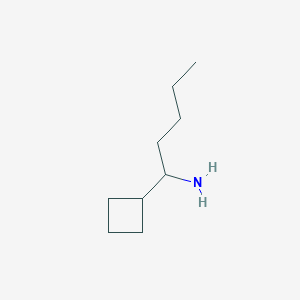
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
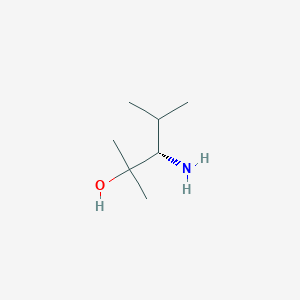
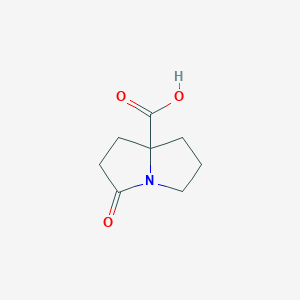

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)
